Docosylbenzene

Thermal Properties Phase Behavior Lubricant Basestocks

Docosylbenzene (C22 linear alkylbenzene) is a waxy solid at room temperature (mp ~43°C) with a high boiling point (~448°C) and extreme hydrophobicity (logP 10.05). Unlike shorter-chain alkylbenzenes, its C22 chain provides substantially lower volatility, higher thermal endurance, and superior water displacement—critical for high-temperature lubricant basestocks, phase-change materials, and overbased calcium sulfonate additives (TBN up to 400). NIST-validated viscosity data enables precise formulation modeling. Sourcing docosylbenzene ensures no reformulation is needed to achieve these performance characteristics. Request quote today.

Molecular Formula C28H50
Molecular Weight 386.7 g/mol
CAS No. 68855-24-3
Cat. No. B3056084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosylbenzene
CAS68855-24-3
Molecular FormulaC28H50
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3
InChIKeyMEYUFRQDILUMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 175 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosylbenzene (CAS 68855-24-3): High-Performance C22 Linear Alkylbenzene for Specialty Lubricants and Surfactant Synthesis


Docosylbenzene (CAS 68855-24-3), also known as 1-phenyldocosane, is a long-chain linear alkylbenzene (LAB) with the molecular formula C₂₈H₅₀ and a molecular weight of approximately 386.7 g/mol . It features an unbranched 22-carbon alkyl chain attached to a single benzene ring, placing it among the higher-molecular-weight homologs in the linear alkylbenzene series [1]. As a primary component in long-chain LAB mixtures—alongside eicosylbenzene (C20) and tetracosylbenzene (C24)—docosylbenzene serves as an essential precursor for the synthesis of alkylbenzene sulfonate surfactants with high detergency and enhanced biodegradability, as well as a base fluid or additive in specialty lubricant formulations requiring elevated thermal stability and low volatility [2].

Why C22 Docosylbenzene Cannot Be Replaced by Shorter-Chain Alkylbenzene Analogs: Alkyl Chain Length Dictates Phase Behavior, Thermal Stability, and End-Use Performance


In scientific and industrial procurement, generic substitution among linear alkylbenzenes is untenable because the alkyl chain length fundamentally governs critical physicochemical and performance parameters. As the carbon number increases from C12 (dodecylbenzene) to C18 (octadecylbenzene), C20 (eicosylbenzene), and C22 (docosylbenzene), the melting point rises from approximately 3°C to 43°C, transforming the compound from a room-temperature liquid into a waxy solid [1]. This phase transition directly impacts handling, formulation compatibility, and application suitability in lubricant basestocks and surfactant precursors. Furthermore, the boiling point elevates systematically from ~331°C (C12) to ~448°C (C22), corresponding to reduced volatility and enhanced thermal endurance in high-temperature operating environments . Docosylbenzene's calculated logP of 10.05—among the highest in the linear alkylbenzene series—confers extreme hydrophobicity that shorter-chain analogs cannot replicate, a critical attribute for water-displacing lubricants and moisture-sensitive applications . These quantifiable, chain-length-dependent differences mean that substituting docosylbenzene with a shorter homolog will inevitably alter melt behavior, thermal stability, volatility profile, and hydrophobic performance, making direct interchange without formulation redesign technically invalid.

Docosylbenzene (C22) vs. Shorter Alkylbenzene Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Melting Point Elevation vs. Dodecylbenzene (C12) and Octadecylbenzene (C18): Docosylbenzene Remains Solid at Room Temperature, Enabling Waxy Solid Applications

Docosylbenzene exhibits a melting point of approximately 43°C (316 K), which is substantially higher than that of dodecylbenzene (C12) at 3°C and octadecylbenzene (C18) at 32-36°C [1]. This 40°C differential relative to the C12 homolog means docosylbenzene exists as a waxy solid at standard ambient temperatures (20-25°C), whereas dodecylbenzene remains a free-flowing liquid. The elevated solidification temperature of docosylbenzene is critical for applications requiring a solid-phase carrier or a lubricant that transitions from solid to liquid within a specific thermal window, such as in high-melting greases or controlled-release matrices. The progressive increase in melting point from C12 (3°C) → C18 (~34°C) → C20 (40-43°C) → C22 (~43°C) demonstrates the direct structure-property relationship governed by alkyl chain length .

Thermal Properties Phase Behavior Lubricant Basestocks

Boiling Point and Thermal Stability Superiority Over Dodecylbenzene (C12): Docosylbenzene Offers 117°C Higher Boiling Point for High-Temperature Lubricant and Heat Transfer Applications

Docosylbenzene demonstrates a boiling point of approximately 448°C at 760 mmHg, which is 117°C higher than the boiling point of dodecylbenzene (C12) at 331°C . This substantial elevation in boiling point directly correlates to reduced volatility and enhanced thermal endurance at elevated operating temperatures. For lubricant basestock applications, lower volatility translates to reduced evaporative loss, improved viscosity retention under thermal stress, and enhanced safety through higher flash points [1]. The NIST TRC Web Thermo Tables provide critically evaluated viscosity data for docosylbenzene as a function of temperature from 326.976 K to 473.002 K, enabling precise engineering calculations for thermal system design that shorter-chain analogs cannot support due to their lower thermal ceilings .

Thermal Stability Volatility High-Temperature Lubricants

Extreme Hydrophobicity (logP = 10.05): Docosylbenzene Provides 4.5-5.5 Units Higher logP than Commercial C10-C13 Linear Alkylbenzene Surfactant Precursors

Docosylbenzene exhibits a calculated octanol-water partition coefficient (logP) of 10.05, indicating extreme hydrophobicity that is quantitatively superior to commercial linear alkylbenzene (LAB) mixtures used in detergent alkylate production . Typical commercial LAB mixtures consist primarily of C10-C13 alkyl chains, with logP values in the approximate range of 4.5-5.5, reflecting moderate hydrophobicity suitable for household detergent applications [1]. The ~5 log-unit difference represents a 100,000-fold increase in partition coefficient, fundamentally altering the compound's behavior at interfaces and its compatibility with nonpolar media. This extreme hydrophobicity is a direct consequence of the extended C22 alkyl chain, which dominates the molecular interaction profile and renders docosylbenzene uniquely suited for applications requiring maximal water repellency, such as moisture-displacing lubricants, protective coatings, and water-insoluble carrier matrices [2].

Hydrophobicity Surfactant Synthesis Water Displacement

Proven Industrial Utility in Long-Chain Alkylbenzene Sulfonate Detergents and High-Base Synthetic Calcium Sulfonate Lubricant Additives

Docosylbenzene is a primary component in long-chain (C20-24) linear alkylbenzene (LAB) feedstocks used to manufacture high-base synthetic calcium sulfonate lubricant additives with total base numbers (TBN) up to 400 mgKOH/g [1]. Commercial products such as T106D and T107 are specifically prepared from C20-24 linear alkylbenzene sulfonic acid feedstocks in which docosylbenzene is a major constituent alongside eicosylbenzene and tetracosylbenzene [2]. Analytical characterization of industrial long-chain LAB samples using HPLC-MPT-MS has confirmed that docosylbenzene, eicosylbenzene, and tetracosylbenzene constitute the principal components, with docosylbenzene comprising 25-50% by weight in commercial C14-26 alkylbenzene mixtures [3]. These overbased sulfonates derived from docosylbenzene-containing feedstocks provide strong acid neutralization capacity, detergency, dispersion performance, and antirust properties in finished lubricant formulations [4]. The demonstrated industrial adoption of docosylbenzene-rich feedstocks in high-TBN sulfonate production provides tangible evidence of its established utility and supply chain availability.

Lubricant Additives Overbased Sulfonates Detergent Synthesis

NIST Critically Evaluated Viscosity Data: Docosylbenzene Provides Validated Thermophysical Property Dataset for Engineering Design Calculations

Docosylbenzene is one of the relatively few long-chain alkylbenzenes for which critically evaluated viscosity data are available in the NIST/TRC Web Thermo Tables (WTT) database [1]. The database provides liquid-phase viscosity as a function of temperature from 326.976 K (53.8°C) to 473.002 K (199.9°C), enabling reliable interpolation for engineering design calculations involving heat transfer, fluid flow, and lubrication film thickness [2]. In contrast, many shorter-chain alkylbenzene homologs lack similarly comprehensive, peer-reviewed thermophysical datasets, requiring reliance on estimated values or proprietary vendor data of uncertain provenance. The availability of NIST-evaluated data for docosylbenzene reduces uncertainty in process modeling and equipment sizing for industrial applications involving this compound, representing a meaningful procurement advantage for engineering teams requiring validated physical property inputs [3].

Viscosity Thermophysical Properties Process Engineering

Docosylbenzene Application Scenarios: Where the C22 Chain Length Delivers Verifiable Performance Advantages


High-Temperature Lubricant Basestock and Heat Transfer Fluid Formulation

Docosylbenzene's boiling point of approximately 448°C and NIST-validated viscosity data extending to 473 K make it suitable as a high-temperature lubricant basestock or heat transfer fluid component in applications where C12-C18 alkylbenzenes would suffer unacceptable volatility. The 117°C boiling point elevation relative to dodecylbenzene translates to substantially lower evaporative losses at sustained operating temperatures above 250°C [1]. Formulators can utilize the NIST TRC WTT viscosity dataset to accurately model fluid behavior and film thickness in high-temperature bearing and gear applications [2].

Solid-Phase Lubricant and Grease Thickener Component

With a melting point of approximately 43°C, docosylbenzene exists as a waxy solid at ambient temperature, unlike liquid C10-C13 alkylbenzenes. This property enables its use as a solid-phase lubricant carrier, a component in high-drop-point greases, or a phase-change material in thermal management systems. The 40°C melting point differential relative to dodecylbenzene eliminates the need for additional thickeners or solidifying agents required when formulating solid or semi-solid lubricants from shorter-chain liquid alkylbenzenes [1].

Water-Displacing Lubricant and Moisture-Barrier Coating Applications

Docosylbenzene's extreme hydrophobicity (calculated logP = 10.05) makes it uniquely effective for water-displacing lubricants, temporary protective coatings, and moisture-barrier applications. The ~5 log-unit hydrophobicity advantage over standard C10-C13 detergent alkylates means docosylbenzene provides substantially superior water repellency and interfacial displacement of moisture from metal surfaces [1]. This property is particularly valuable in marine, offshore, and high-humidity industrial environments where equipment protection against aqueous corrosion is critical.

Precursor for High-TBN Overbased Calcium Sulfonate Lubricant Additives

Docosylbenzene is a primary alkylate component in commercial C20-24 LAB feedstocks used to synthesize high-base calcium sulfonate lubricant additives achieving total base numbers up to 400 mgKOH/g [1]. These overbased sulfonates provide acid neutralization, detergency, and antirust performance in engine oils and industrial lubricants. The established commercial supply chain for docosylbenzene-rich alkylates supports reliable sourcing for additive manufacturers and lubricant formulators seeking to develop or procure high-TBN sulfonate intermediates [2].

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